molecular formula C7H6ClN3S B2463258 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole CAS No. 453557-78-3

2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole

Cat. No.: B2463258
CAS No.: 453557-78-3
M. Wt: 199.66
InChI Key: ZVHDRAJISDUITG-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 1H-pyrazole-1-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different thiazole and pyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-thiazole: Lacks the pyrazole ring and has different chemical properties.

    5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole: Similar structure but without the chlorine atom.

    2-chloro-5-methyl-1,3-thiazole: Contains a methyl group instead of the pyrazole ring.

Uniqueness

2-chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole is unique due to the presence of both the thiazole and pyrazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-7-9-4-6(12-7)5-11-3-1-2-10-11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHDRAJISDUITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324644
Record name 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

453557-78-3
Record name 2-chloro-5-(pyrazol-1-ylmethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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